molecular formula C16H16O2 B14708120 Butyrophenone, 2'-hydroxy-3-phenyl- CAS No. 15074-16-5

Butyrophenone, 2'-hydroxy-3-phenyl-

Cat. No.: B14708120
CAS No.: 15074-16-5
M. Wt: 240.30 g/mol
InChI Key: QFTUOGVWTBOKOZ-UHFFFAOYSA-N
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Description

Butyrophenone, 2’-hydroxy-3-phenyl-, is an organic compound with a structure characterized by a ketone flanked by a phenyl ring and a butyl chain. This compound is part of the butyrophenone family, which is known for its applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders such as schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 2’-hydroxy-3-phenyl-, typically involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5+CH3CH2CH2COClAlCl3C6H5COCH2CH2CH3+HClC_6H_5 + CH_3CH_2CH_2COCl \xrightarrow{AlCl_3} C_6H_5COCH_2CH_2CH_3 + HCl C6​H5​+CH3​CH2​CH2​COClAlCl3​​C6​H5​COCH2​CH2​CH3​+HCl

This method yields butyrophenone, which can then be hydroxylated to produce 2’-hydroxy-3-phenylbutyrophenone .

Industrial Production Methods

Industrial production of butyrophenone derivatives often involves large-scale Friedel-Crafts acylation reactions, followed by purification processes such as distillation and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’-hydroxy-3-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyrophenone, 2’-hydroxy-3-phenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of butyrophenone, 2’-hydroxy-3-phenyl-, involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyrophenone, 2’-hydroxy-3-phenyl-, is unique due to its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with biological targets. This structural feature distinguishes it from other butyrophenone derivatives and contributes to its specific applications in research and medicine .

Properties

CAS No.

15074-16-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-4-phenylbutan-1-one

InChI

InChI=1S/C16H16O2/c17-15-11-5-4-10-14(15)16(18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12H2

InChI Key

QFTUOGVWTBOKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2O

Origin of Product

United States

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